molecular formula C22H21FN2OS B2773791 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-fluorobenzamide CAS No. 906159-75-9

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-fluorobenzamide

Cat. No. B2773791
CAS RN: 906159-75-9
M. Wt: 380.48
InChI Key: OZPFXVAYVSBTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-fluorobenzamide, commonly known as DIT-F, is a small molecule inhibitor that has shown promising results in various scientific research applications.

Scientific Research Applications

Synthesis and Characterization

One of the primary focuses of research on this compound involves the development of practical and scalable synthetic routes. For example, Yoshida et al. (2014) described a novel, efficient synthesis approach for a structurally related compound, highlighting improvements in yield and the avoidance of unstable intermediates, which could potentially apply to the synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-fluorobenzamide as well (Yoshida et al., 2014).

Diagnostic Applications

Research has also delved into the diagnostic applications of similar compounds, particularly in imaging tumor proliferation. Dehdashti et al. (2013) conducted a study using 18F-ISO-1, a cellular proliferative marker, to evaluate tumor proliferation in patients with newly diagnosed malignant neoplasms by PET imaging. This study's findings indicated the potential of such compounds in evaluating the proliferative status of solid tumors, suggesting a research avenue for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-fluorobenzamide (Dehdashti et al., 2013).

Biological Evaluation and Mechanism of Action

Furthermore, studies have evaluated the biological activity and mechanisms of action of related compounds. For instance, Riadi et al. (2021) synthesized a new quinazolinone-based derivative, exhibiting potent cytotoxic activity against human cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021). This research highlights the therapeutic potential of compounds structurally related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-fluorobenzamide in oncology.

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2OS/c23-19-8-3-7-17(13-19)22(26)24-14-20(21-9-4-12-27-21)25-11-10-16-5-1-2-6-18(16)15-25/h1-9,12-13,20H,10-11,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPFXVAYVSBTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-fluorobenzamide

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